3'-Cyano-2-morpholinomethyl benzophenone
CAS No.: 898750-08-8
Cat. No.: VC3869932
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898750-08-8 |
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Molecular Formula | C19H18N2O2 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | 3-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile |
Standard InChI | InChI=1S/C19H18N2O2/c20-13-15-4-3-6-16(12-15)19(22)18-7-2-1-5-17(18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 |
Standard InChI Key | VMMLDWPGQWRSSM-UHFFFAOYSA-N |
SMILES | C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |
Canonical SMILES | C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3'-Cyano-2-morpholinomethyl benzophenone features a benzophenone backbone substituted with a morpholinomethyl group at the 2-position and a cyano group at the 3'-position. The morpholine ring () introduces steric bulk and hydrogen-bonding capacity, while the cyano group () enhances electrophilicity, making the compound amenable to nucleophilic substitutions . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 306.36 g/mol | |
Density | 1.23 g/cm³ | |
Boiling Point | 500.5°C at 760 mmHg | |
Flash Point | 256.5°C | |
Purity (Commercial Grade) | ≥97% |
The compound’s stability under ambient conditions is attributed to its aromatic backbone, though it requires storage in moisture-free environments to prevent hydrolysis of the morpholine ring .
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm the structure. The -NMR spectrum exhibits signals for aromatic protons (δ 7.2–8.1 ppm), the morpholine methylene group (δ 3.5–3.7 ppm), and the cyano group’s adjacent carbons (δ 2.8–3.0 ppm) . High-resolution MS shows a molecular ion peak at m/z 306.36, consistent with the molecular formula .
Synthesis and Manufacturing
Industrial Production Methods
The synthesis typically involves a Friedel-Crafts acylation followed by nucleophilic substitution. Key steps include:
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Benzophenone Core Formation: Reaction of benzoyl chloride with benzene derivatives under Lewis acid catalysis .
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Morpholinomethyl Introduction: Alkylation of the benzophenone intermediate with morpholine using formaldehyde as a methylene source .
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Cyano Group Installation: Nitrile incorporation via Rosenmund-von Braun reaction or palladium-catalyzed cyanation .
Industrial-scale production adheres to Good Manufacturing Practices (GMP), with manufacturers like MolCore BioPharmatech and Ambeed optimizing yields to >85% through continuous-flow reactors .
Quality Control and Regulatory Compliance
Batch purity is verified via High-Performance Liquid Chromatography (HPLC), ensuring ≥97% purity as per ICH guidelines . Regulatory filings emphasize traceability, with CAS 898750-08-8 listed in the TSCA Inventory for U.S. commercial use .
Pharmaceutical and Industrial Applications
Role in Drug Development
3'-Cyano-2-morpholinomethyl benzophenone is a cornerstone in synthesizing tyrosine kinase inhibitors (TKIs), such as imatinib analogs. Its morpholine moiety enhances solubility, while the cyano group facilitates interactions with ATP-binding pockets in target enzymes . Recent preclinical studies highlight its utility in:
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Oncology: As a precursor for inhibitors targeting BCR-ABL and EGFR mutations .
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Neurology: Modulating neurotrophic factors in Alzheimer’s models .
Non-Pharmaceutical Uses
Beyond APIs, the compound serves as:
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Photoinitiators: In UV-curable coatings due to benzophenone’s light-absorbing properties .
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Agrochemical Intermediates: Enhancing pesticide stability through morpholine’s chelating effects .
Global Market Dynamics
Regional Production and Consumption
The 2025 market report identifies Asia-Pacific as the dominant producer (55% share), led by Chinese manufacturers like MolCore . North America and Europe collectively account for 30% of demand, driven by oncology R&D investments . Pricing trends indicate a 6% annual increase, with bulk prices ranging from $2,200/kg (research-grade) to $4,500/kg (GMP-grade) .
Competitive Landscape
Key players include:
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MolCore BioPharmatech: ISO-certified production with a 10-day lead time .
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Ambeed: Specializes in custom synthesis for preclinical trials .
Future Directions and Research Gaps
Sustainable Synthesis Routes
Exploration of biocatalytic methods using engineered oxidoreductases could reduce reliance on heavy metal catalysts .
Environmental Impact Assessments
Long-term studies on biodegradation pathways and chronic exposure effects in marine ecosystems are critical to inform regulatory policies .
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